

# GRC-10693: A Technical Overview of a Selective Cannabinoid Receptor 2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

GRC-10693, also known as **Tedalinab**, is a potent and highly selective cannabinoid receptor 2 (CB2) agonist developed by Glenmark Pharmaceuticals. With a compelling preclinical profile and successful completion of Phase I clinical trials, GRC-10693 has been investigated for its therapeutic potential in treating neuropathic pain and osteoarthritis. This document provides a detailed technical guide on the molecular structure, chemical properties, mechanism of action, and relevant experimental methodologies associated with GRC-10693, tailored for professionals in the field of drug discovery and development.

### **Molecular Structure and Chemical Properties**

GRC-10693 is a novel, orally bioavailable small molecule. Its chemical and physical properties are summarized in the table below.



| Property                | Value                                                                                                    |
|-------------------------|----------------------------------------------------------------------------------------------------------|
| IUPAC Name              | (1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.0²,6]deca-2(6),4-diene-5-carboxamide |
| Synonyms                | Tedalinab                                                                                                |
| Molecular Formula       | C19H21F2N3O                                                                                              |
| Molecular Weight        | 345.39 g/mol                                                                                             |
| CAS Number              | 916591-01-0                                                                                              |
| SMILES                  | CC(C) (C)NC(=0)C1=NN(C2=C1[C@H]3CC[C@@H]2 C3)C4=C(C=C(C=C4)F)F                                           |
| InChI Key               | NTPZXHMTJGOMCJ-WDEREUQCSA-N                                                                              |
| LogP                    | 4.618                                                                                                    |
| Hydrogen Bond Donors    | 1                                                                                                        |
| Hydrogen Bond Acceptors | 4                                                                                                        |
| Rotatable Bonds         | 3                                                                                                        |

#### **Mechanism of Action and Signaling Pathway**

GRC-10693 functions as a selective agonist of the cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR) primarily expressed on immune cells, hematopoietic cells, and in the peripheral nervous system. This selective action on CB2 receptors, with over 4700-fold greater selectivity compared to the cannabinoid receptor 1 (CB1), is key to its therapeutic potential, as it is expected to provide analgesic and anti-inflammatory effects without the psychotropic side effects associated with CB1 receptor activation.

Upon binding of GRC-10693, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαi/o proteins, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB2 receptor activation can trigger







other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, through the  $G\beta\gamma$  subunits.









Click to download full resolution via product page



 To cite this document: BenchChem. [GRC-10693: A Technical Overview of a Selective Cannabinoid Receptor 2 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611276#grc-10693-molecular-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com